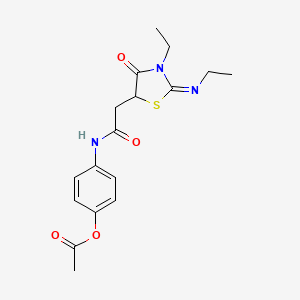
(2-クロロ-5-ヨードフェニル)(4-エトキシフェニル)メタノン
概要
説明
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is an organic compound with the molecular formula C15H12ClIO2 and a molecular weight of 386.61 g/mol . This compound is characterized by the presence of both chloro and iodo substituents on the phenyl ring, along with an ethoxy group on another phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes
作用機序
Target of Action
The primary target of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is the Sodium-Glucose Co-transporter type 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to a decrease in blood glucose levels, making it a target for the treatment of type 2 diabetes mellitus .
Mode of Action
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone acts as an inhibitor of SGLT2 . By binding to SGLT2, it prevents the reabsorption of glucose in the kidneys, leading to the excretion of glucose in the urine and a subsequent decrease in blood glucose levels .
Biochemical Pathways
The inhibition of SGLT2 by (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone affects the glucose reabsorption pathway in the kidneys . Normally, SGLT2 reabsorbs glucose from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, this compound prevents glucose reabsorption, leading to glucose excretion in the urine and a reduction in blood glucose levels .
Pharmacokinetics
It is predicted to havehigh gastrointestinal absorption and is likely to be permeant to the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which may impact its metabolism .
Result of Action
The result of the action of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is a decrease in blood glucose levels . By inhibiting SGLT2 and preventing glucose reabsorption in the kidneys, it leads to the excretion of glucose in the urine. This results in a reduction of blood glucose levels, which can be beneficial in the management of type 2 diabetes mellitus .
Action Environment
The action of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is influenced by the physiological environment in the kidneys where SGLT2 is located . Furthermore, factors such as the patient’s kidney function and blood glucose levels can influence the efficacy of this compound . Its stability and efficacy could also be affected by the pH and ionic strength of the biological environment .
準備方法
The synthesis of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone typically involves the reaction of 5-iodo-2-chlorobenzoic acid with oxalyl chloride in the presence of a solvent like dichloromethane . The reaction mixture is stirred and clarified, followed by the addition of fluorobenzene and anhydrous aluminum trichloride under controlled temperature conditions . The resulting product is purified through column chromatography to obtain the desired compound.
化学反応の分析
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include oxalyl chloride, dichloromethane, fluorobenzene, and anhydrous aluminum trichloride . The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone can be compared with other similar compounds, such as:
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: This compound has a fluorine substituent instead of an ethoxy group, which can affect its reactivity and applications.
(2-Chloro-5-fluorophenyl)methan-1-ol:
The uniqueness of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone lies in its specific combination of substituents, which provides distinct chemical and biological properties.
特性
IUPAC Name |
(2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(17)5-8-14(13)16/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRJXWMKCUZBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2385825.png)

![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE](/img/structure/B2385828.png)



![1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2385833.png)

![N-(4-fluorobenzyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2385835.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2385837.png)


